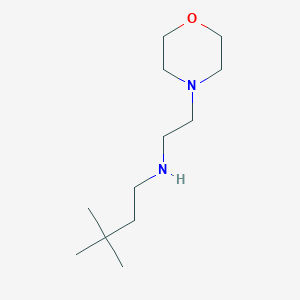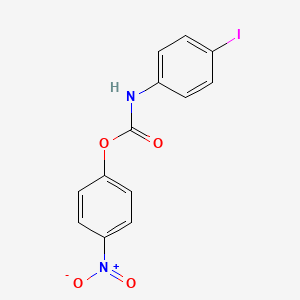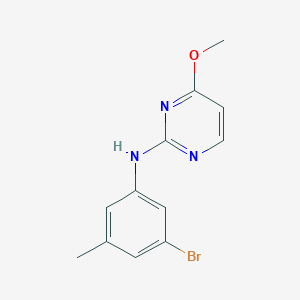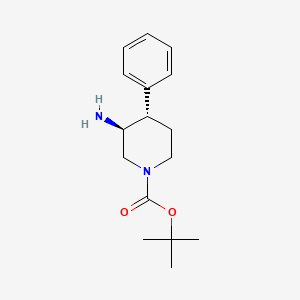
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine
概要
説明
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine is an organic compound that features a unique combination of a dimethyl-butyl group and a morpholin-4-yl-ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine typically involves the reaction of 3,3-dimethylbutylamine with 2-(morpholin-4-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholin-4-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate, and various organic solvents.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
科学的研究の応用
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. In medicinal applications, it may interact with specific receptors to exert therapeutic effects.
類似化合物との比較
Similar Compounds
(3,3-Dimethyl-butyl)-amine: Lacks the morpholin-4-yl-ethyl group, resulting in different chemical properties and applications.
(2-Morpholin-4-yl-ethyl)-amine: Lacks the 3,3-dimethyl-butyl group, leading to variations in reactivity and biological activity.
Uniqueness
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine is unique due to the presence of both the dimethyl-butyl and morpholin-4-yl-ethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C12H26N2O |
|---|---|
分子量 |
214.35 g/mol |
IUPAC名 |
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine |
InChI |
InChI=1S/C12H26N2O/c1-12(2,3)4-5-13-6-7-14-8-10-15-11-9-14/h13H,4-11H2,1-3H3 |
InChIキー |
DCXVWHBHSCNKQF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCNCCN1CCOCC1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B8661051.png)


![2-Amino-4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B8661075.png)
![(3S,8aS)-3-(hydroxymethyl)-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B8661077.png)

![2-(4-Aminophenyl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B8661093.png)
![2-[(3,4-Dimethoxyphenyl)methylidene]-1,3-dithiolane](/img/structure/B8661097.png)



![Ethyl 4-amino-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8661122.png)


